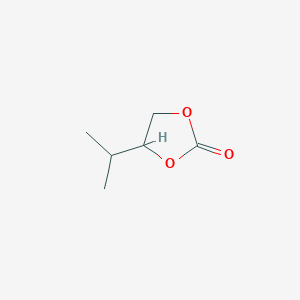
4-(Propan-2-yl)-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propan-2-yl)-1,3-dioxolan-2-one is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a propan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-1,3-dioxolan-2-one typically involves the reaction of propan-2-ol with ethylene carbonate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts, such as acidic resins or metal oxides, can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(Propan-2-yl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
4-(Propan-2-yl)-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Propan-2-yl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as proteins and nucleic acids, affecting their function and activity.
類似化合物との比較
4-(Propan-2-yl)-1,3-dioxolan-2-one can be compared with other dioxolane derivatives, such as:
1,3-Dioxolane: A simpler compound with a similar ring structure but without the propan-2-yl group.
2-Methyl-1,3-dioxolane: Similar to this compound but with a methyl group instead of a propan-2-yl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dioxolane derivatives.
特性
CAS番号 |
99260-49-8 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC名 |
4-propan-2-yl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-4(2)5-3-8-6(7)9-5/h4-5H,3H2,1-2H3 |
InChIキー |
JOZQZYKBYAUYOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1COC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















